1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a phenyl group, a trifluoromethyl group, and a methanesulfonamide group, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
C6H5NH2+CF3SO2Cl→C6H5N(SO2CF3)2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maintain the quality and consistency of the product. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-bis(trifluoromethanesulfonimide)
- N-methyl-bis(trifluoromethyl)sulfonimide
- N-phenyl-trifluoromethanesulfonimide
Uniqueness
1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)12-7-4-8-13(9-12)18-21(19,20)10-11-5-2-1-3-6-11/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPBTYRBUIFHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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